Fabiatrin

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Fabiatrin tiene varias aplicaciones en la investigación científica, entre ellas:

Análisis Bioquímico

Biochemical Properties

Fabiatrin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it interacts with proteins involved in immune responses, modulating their activity to achieve a therapeutic effect . These interactions are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In immune cells, this compound modulates cell signaling pathways, leading to altered gene expression and reduced production of pro-inflammatory cytokines . In cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation by affecting cellular metabolism and disrupting mitochondrial function . These effects highlight the potential of this compound as an anti-inflammatory and anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their function . For example, this compound inhibits the activity of cyclooxygenase enzymes, reducing the production of inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions underpin the diverse biological activities of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that this compound maintains its biological activity for several months when stored properly . In vitro and in vivo studies have demonstrated that the effects of this compound on cellular function can persist for extended periods, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert anti-inflammatory and immunomodulatory effects without significant toxicity . At higher doses, this compound can cause adverse effects, such as liver toxicity and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . This compound can also affect metabolic flux by modulating the activity of key enzymes in metabolic pathways . These interactions can lead to changes in metabolite levels, influencing the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . These distribution patterns are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules . This compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . These localization patterns are essential for its biological activity and therapeutic potential.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Fabiatrin se suele aislar de fuentes naturales en lugar de sintetizarse químicamente. El proceso de extracción implica el uso de n-butanol como solvente para extraer el compuesto de la planta Przewalskia tangutica . El extracto se purifica entonces utilizando técnicas cromatográficas para obtener this compound puro.

Métodos de Producción Industrial: Actualmente, no existen métodos de producción industrial a gran escala para this compound debido a su origen natural y la complejidad de su proceso de extracción. El compuesto se produce principalmente en pequeñas cantidades para fines de investigación.

Análisis De Reacciones Químicas

Tipos de Reacciones: Fabiatrin se somete a diversas reacciones químicas, entre las que se incluyen:

Oxidación: this compound puede oxidarse para formar diferentes derivados.

Reducción: El compuesto puede reducirse en condiciones específicas para producir formas reducidas.

Sustitución: this compound puede participar en reacciones de sustitución, en las que los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes:

Oxidación: Pueden utilizarse agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Se suelen utilizar agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos dependiendo de la sustitución deseada.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir alcoholes u otras formas reducidas.

Mecanismo De Acción

El mecanismo de acción exacto de Fabiatrin no se comprende completamente. Se cree que ejerce sus efectos a través de varios objetivos moleculares y vías. This compound puede interactuar con enzimas o receptores específicos, lo que lleva a sus actividades biológicas observadas. Se necesitan más investigaciones para dilucidar los mecanismos precisos implicados.

Compuestos Similares:

Escopoletol: Otro compuesto de cumarina con actividades biológicas similares.

Fisciona: Una antraquinona natural con propiedades antiinflamatorias.

Emodina: Un derivado de la antraquinona conocido por sus efectos laxantes.

Escopolina: Una forma glicosilada de escopoletol con propiedades similares.

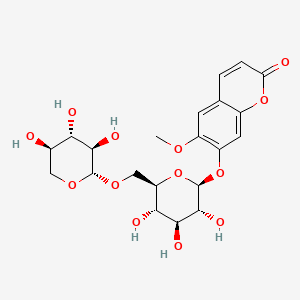

Unicidad de this compound: this compound es único debido a su estructura molecular específica y la presencia de grupos tanto xilopiranosilo como glucopyranosilo

Comparación Con Compuestos Similares

Scopoletin: Another coumarin compound with similar biological activities.

Physcion: A natural anthraquinone with anti-inflammatory properties.

Emodin: An anthraquinone derivative known for its laxative effects.

Scopolin: A glycosylated form of scopoletin with similar properties.

Uniqueness of Fabiatrin: this compound is unique due to its specific molecular structure and the presence of both xylopyranosyl and glucopyranosyl groups

Actividad Biológica

Fabiatrin, a flavonoid compound, has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Sources

This compound is a flavonoid derivative primarily found in various plant species. Its chemical structure contributes to its biological activities, characterized by a flavan nucleus with specific hydroxyl substitutions that enhance its reactivity and interaction with biological systems.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for neutralizing free radicals and reducing oxidative stress. The antioxidant capacity can be quantitatively assessed using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Table 1: Antioxidant Activity of this compound

2. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This mechanism is vital for potential therapeutic applications in inflammatory diseases.

Case Study: Inhibition of COX-2

In a study involving human cell lines, this compound reduced COX-2 expression significantly at concentrations as low as 5 μM, suggesting its potential as an anti-inflammatory agent in clinical settings .

3. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various pathogens, including bacteria and fungi. Its efficacy is particularly notable against Gram-positive bacteria.

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | |

| Escherichia coli | 64 μg/mL |

4. Cytotoxic Effects on Cancer Cells

This compound has shown promise in inhibiting the proliferation of cancer cells. In vitro studies have indicated that it can induce apoptosis in various cancer cell lines.

Table 3: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| HCT116 | 20 | Induction of apoptosis | |

| MCF-7 | 15 | Cell cycle arrest |

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism: Scavenging free radicals and enhancing endogenous antioxidant defenses.

- Anti-inflammatory Pathway: Modulating the NF-κB signaling pathway to reduce inflammation.

- Antimicrobial Action: Disrupting bacterial cell membranes or interfering with metabolic pathways.

- Cytotoxicity: Inducing apoptosis through caspase activation and modulation of cell cycle regulators.

Propiedades

IUPAC Name |

6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O13/c1-29-11-4-8-2-3-14(23)32-10(8)5-12(11)33-21-19(28)17(26)16(25)13(34-21)7-31-20-18(27)15(24)9(22)6-30-20/h2-5,9,13,15-22,24-28H,6-7H2,1H3/t9-,13-,15+,16-,17+,18-,19-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBJPGDMGKOLJC-OJHUANBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)COC4C(C(C(CO4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016106 | |

| Record name | Fabiatrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18309-73-4 | |

| Record name | Fabiatrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.